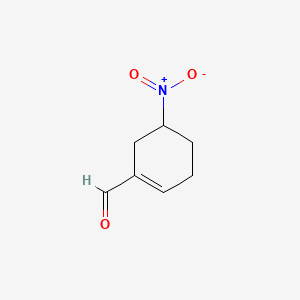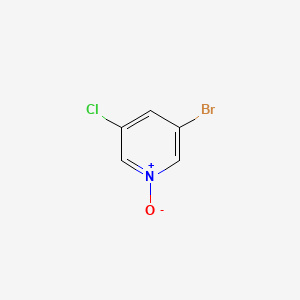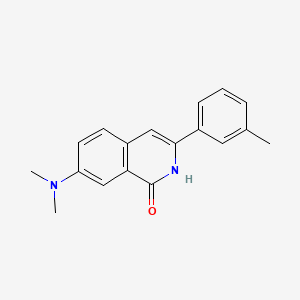
7-(Dimethylamino)-3-m-tolylisoquinolin-1(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” is a complex organic compound. It belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, like 7-substituted coumarin derivatives, involves a Pechmann reaction between resorcinol and ethyl acetoacetate . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide .
Molecular Structure Analysis
The molecular structure of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be analyzed using techniques like X-ray crystallography . The structure contains a central 2-oxo-2H-chromene unit with a carboxylic acid allyl ester in the 3-position and a diethylamino group in the 7-position .
Chemical Reactions Analysis
The chemical reactions involving “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be complex and varied. For instance, dimethylaminoquinolines have been reviewed for their synthesis methods, properties, and interactions between their amino groups and the heteroatom of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be determined using various analytical techniques. For instance, its density, boiling point, vapor pressure, and other properties can be determined .
Wissenschaftliche Forschungsanwendungen
Biologische Bildgebung und Biodetektion
Diese Verbindung hat aufgrund ihrer Fluoreszenzeigenschaften potenzielle Anwendungen in der Biologischen Bildgebung und Biodetektion. Sie kann als Sonde zur Detektion bestimmter Ionen oder Moleküle in biologischen Systemen verwendet werden. Zum Beispiel wurden ähnliche Cumarinderivate zur Detektion von Al³⁺-Ionen in pharmazeutischen Tabletten und biologischen Extrakten verwendet .
Molekulare Logikgatter
Die reversiblen „Aus–An–Aus“-Emissionsmerkmale verwandter Verbindungen machen sie geeignet für die Konstruktion von molekularen Logikgattern. Dies sind grundlegende Komponenten für die Entwicklung von molekularen Computern, die auf einer Nanoskala arbeiten .
Wirkmechanismus
The exact mechanism of action of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one is not yet fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which are involved in a variety of physiological processes. It is also believed to interact with certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammatory processes.
Biochemical and Physiological Effects
7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects. It has also been shown to modulate the activity of certain enzymes involved in the regulation of inflammatory processes. In addition, it has been shown to possess neuroprotective and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one has several advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, its mechanism of action is relatively well-understood, and it has been shown to possess a variety of biochemical and physiological effects. However, it is not yet known whether 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one is safe for human use, and further research is needed to determine its potential therapeutic applications.
Zukünftige Richtungen
The potential applications of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one are still being explored. Future research could focus on further elucidating its mechanism of action, determining its safety and efficacy for use in humans, and exploring its potential therapeutic applications. In addition, further research could investigate its potential to modulate the activity of certain enzymes involved in inflammatory processes, and its potential to be used as a drug candidate or as a target for drug discovery. Finally, further research could explore its potential to be used as a diagnostic tool, and its potential to be used in the development of new therapeutic agents.
Synthesemethoden
7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one can be synthesized using a multi-step process involving the reaction of 3-methyl-2-amino-5-nitrobenzaldehyde, dimethylamine, and 4-methyl-1,2-dihydroisoquinoline in the presence of a catalyst. The reaction is carried out at room temperature in a solvent such as ethanol, and the product is isolated and purified via column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(dimethylamino)-3-(3-methylphenyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(20(2)3)11-16(13)18(21)19-17/h4-11H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBOAHZFOXQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)N(C)C)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)

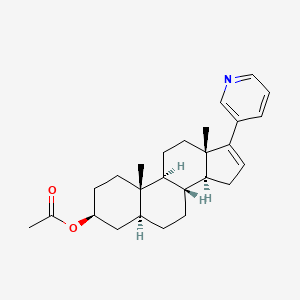

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)
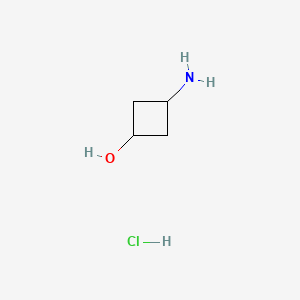
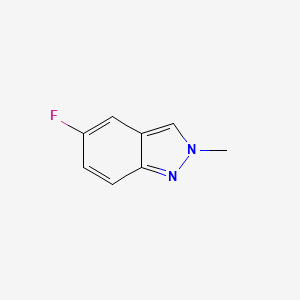
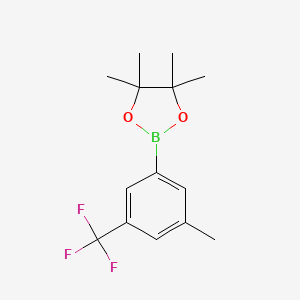
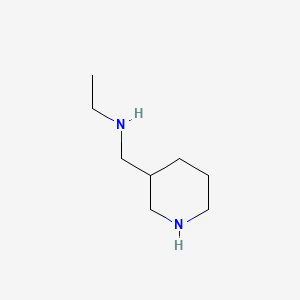
![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)
![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)
